molecular formula C20H21BrFNO2 B2541039 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine CAS No. 1396877-66-9

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Cat. No.: B2541039
CAS No.: 1396877-66-9
M. Wt: 406.295
InChI Key: QILMQKHCJCFAHH-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a piperidine scaffold substituted with a 3-bromobenzoyl group and a (4-fluorobenzyloxy)methyl moiety. Such structural motifs are frequently investigated in medicinal chemistry and pharmacology . Piperidine derivatives are well-established pharmacophores with demonstrated biological activities . The presence of halogen atoms, bromine and fluorine, is of particular interest. Bromine can be utilized to mediate halogen bonding interactions and serve as a handle for further synthetic modifications via cross-coupling reactions . The fluorine atom, commonly incorporated in drug design, can influence a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . Researchers are exploring this compound and its analogs as potential bioactive molecules. Piperidine-based structures have shown a range of pharmacological activities in scientific studies, including effects on the central nervous system (acting as either depressants or stimulants based on dosage), as well as antimicrobial, anticancer, and anti-tubercular properties . Some related compounds have also been studied for their antiarrhythmic and antiserotonin activity . The specific mechanism of action for this compound is an active area of investigation and is likely highly dependent on the biological target and research context. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. It should be handled only by qualified professionals. For detailed handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

(3-bromophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO2/c21-18-3-1-2-17(12-18)20(24)23-10-8-16(9-11-23)14-25-13-15-4-6-19(22)7-5-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILMQKHCJCFAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoyl chloride, 4-fluorobenzyl alcohol, and piperidine.

    Step 1: The first step involves the reaction of 3-bromobenzoyl chloride with piperidine to form 1-(3-bromobenzoyl)piperidine.

    Step 2: In the second step, 4-fluorobenzyl alcohol is converted to 4-fluorobenzyl chloride using thionyl chloride.

    Step 3: Finally, 1-(3-bromobenzoyl)piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-Based Dopamine Transporter (DAT) Inhibitors

  • 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine (): Structure: Features a bis(4-fluorophenyl)methoxyethyl chain at position 4 and a 2-naphthylmethyl group at position 1. Activity: Subnanomolar DAT affinity ($K_i = 0.7$ nM) with 323-fold selectivity over the serotonin transporter (SERT). Comparison: The target compound’s 3-bromobenzoyl group may reduce DAT selectivity compared to the naphthylmethyl substituent, which enhances π-π interactions in the DAT binding pocket .
  • GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) (): Structure: Piperazine core with a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain. Activity: High DAT affinity ($K_i = 1.2$ nM) but lower selectivity (SERT/DAT = 15).

NMDA Receptor Antagonists

  • SL 82.0715 [(±)-α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol] (): Structure: Piperidine with a 4-fluorophenylmethyl group and a 4-chlorophenyl ethanol substituent. Activity: Reduces cerebral infarct volume by 48% in rats at 10 mg/kg (oral), acting as a noncompetitive NMDA antagonist. Comparison: The target compound lacks the ethanol moiety critical for NMDA receptor interaction, suggesting divergent pharmacological effects .

Calcium Channel Blockers

  • Compound 63 (1-[4-[3-[4-[Bis(3,4-difluorophenyl)methyl]piperidinyl]propoxy]-3-methoxyphenyl]ethanone) (): Structure: Piperidine with a bis(3,4-difluorophenyl)methyl group and a methoxyphenyl ethanone chain. Activity: Reduces blood pressure by 35% at 30 mg/kg in spontaneously hypertensive rats (SHR), comparable to nifedipine. Comparison: The target compound’s 3-bromobenzoyl group may enhance calcium channel blocking efficacy due to bromine’s electron-withdrawing effects, though this requires experimental validation .

Sigma Receptor Ligands

  • 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine ():
    • Structure : Piperazine with a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.
    • Activity : Inhibits dopamine reuptake via association with the dopamine transporter (site 2, $K_d = 46.5$ nM).
    • Comparison : The target compound’s piperidine core and 3-bromobenzoyl group may shift activity away from sigma receptors toward other targets like DAT or calcium channels .

Structural and Pharmacological Trends

Table 1: Key Structural Features and Activities of Comparable Compounds

Compound Core R1 (Position 1) R4 (Position 4) Primary Target Affinity/Activity
Target Compound Piperidine 3-Bromobenzoyl [(4-Fluorophenyl)methoxy]methyl Unknown N/A
4-[2-[Bis(4-FPh)ME]ethyl]-1-(2-Naph)Pi Piperidine 2-Naphthylmethyl Bis(4-FPh)methoxyethyl DAT $K_i = 0.7$ nM
GBR 12909 Piperazine 3-Phenylpropyl Bis(4-FPh)methoxyethyl DAT $K_i = 1.2$ nM
SL 82.0715 Piperidine 4-Chlorophenyl ethanol 4-Fluorophenylmethyl NMDA Receptor 48% infarct reduction
Compound 63 Piperidine Methoxyphenyl ethanone Bis(3,4-diFPh)methyl Calcium Channel 35% BP reduction

Abbreviations : FPh = fluorophenyl; ME = methoxyethyl; BP = blood pressure.

Biological Activity

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is C18H19BrFNO2. It features a piperidine ring substituted with a bromobenzoyl group and a methoxy group attached to a fluorophenyl moiety.

PropertyValue
Molecular FormulaC18H19BrFNO2
Molecular Weight368.25 g/mol
IUPAC Name1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cancer cell proliferation. The presence of the bromobenzoyl and fluorophenyl groups enhances the compound's ability to bind to specific sites, potentially modulating their activity.

Target Interaction

Research indicates that compounds with similar structures often interact with dopamine (DA) and serotonin (5HT) transporters. For instance, studies on piperidine analogs have shown that modifications in the structure can significantly affect binding affinity and selectivity for these transporters .

Cytotoxic Activity

A significant aspect of the biological activity of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that similar compounds exhibit notable cytotoxicity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines.

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic properties of piperidine derivatives, several compounds were screened for their ability to inhibit cell growth. The results indicated that derivatives with halogen substitutions, such as bromine or fluorine, often exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Comparative Analysis

To better understand the biological activity of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine, it is useful to compare it with other related compounds.

Compound NameBiological ActivitySelectivity for DA Transporter
1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidineCytotoxicity against cancer cellsModerate
4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidineHigh selectivity for DA transporterHigh
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amineModerate cytotoxicityLow

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